![molecular formula C19H20ClN3OS B2651541 9-Chloro-1'-methyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] CAS No. 676528-62-4](/img/structure/B2651541.png)

9-Chloro-1'-methyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

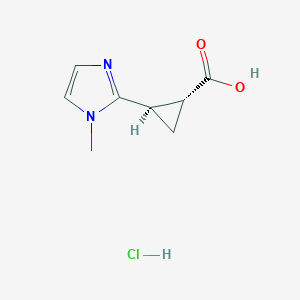

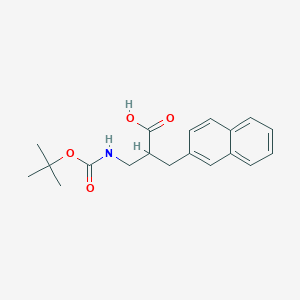

The compound is a complex organic molecule with several functional groups. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also appears to contain a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The presence of a spiro configuration indicates that two rings are connected at one point. The compound also contains a chloro group and a methyl group.

Chemical Reactions Analysis

The thiophene ring in the compound is likely to undergo reactions similar to other aromatic compounds, such as electrophilic aromatic substitution . The chloro group could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the types of intermolecular forces it can participate in .Scientific Research Applications

Molecular Interaction Studies

Molecular Interaction with CB1 Cannabinoid Receptor

A study on the molecular interaction of related compounds with the CB1 cannabinoid receptor was conducted. It involved conformational analysis and the development of unified pharmacophore models for CB1 receptor ligands. This research contributes to the understanding of steric binding interactions at the receptor level (Shim et al., 2002).

Inverse Agonist at Human Cannabinoid Receptor

Research on a compound closely related to 9-Chloro-1'-methyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] showed its function as an inverse agonist at the human cannabinoid CB1 receptor. This discovery aids in understanding the pharmacological effects of such compounds (Landsman et al., 1997).

Synthesis and Antimicrobial Activities

- Synthesis and Antimicrobial Activities of Derivatives: Various derivatives of similar compounds were synthesized and screened for their antimicrobial activities. This work contributes to the development of new antimicrobial agents (Bektaş et al., 2007).

Anti-Tumor and CNS Agents Development

Potential Anti-Tumor Agents

The synthesis of compounds related to 9-Chloro-1'-methyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] and their evaluation as anti-tumor agents against specific cell lines were studied. This research adds value to cancer treatment strategies (Gomha et al., 2016).

Development as CNS Agents

The synthesis of novel spiro[isobenzofuran-1(3H),4'-piperidines] was undertaken, considering their potential as central nervous system agents. This offers new avenues for CNS drug development (Bauer et al., 1976).

Novel Syntheses for Therapeutic Applications

Synthesis of Novel Heterospirocyclic Compounds

Research on the synthesis of novel heterospirocyclic compounds, including those with a structure similar to 9-Chloro-1'-methyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine], provided insights into the development of new therapeutic compounds (Strässler et al., 1997).

Development of Anticancer and Antidiabetic Agents

A study on the development of spirothiazolidines as potent anticancer and antidiabetic agents highlights the potential of compounds structurally similar to 9-Chloro-1'-methyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] in treating these conditions (Flefel et al., 2019).

Mechanism of Action

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a new compound, initial research might focus on fully characterizing its physical and chemical properties, and testing its reactivity. If it’s intended to be used as a drug, future research could involve testing its biological activity and potential side effects .

Properties

IUPAC Name |

9-chloro-1'-methyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3OS/c1-22-8-6-19(7-9-22)23-16(12-15(21-23)18-3-2-10-25-18)14-11-13(20)4-5-17(14)24-19/h2-5,10-11,16H,6-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRHIYVAODNRCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2651460.png)

![(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B2651472.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2651475.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2651477.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2651478.png)

![3-benzyl-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2651479.png)

![2-Chloro-N-[2-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)ethyl]propanamide](/img/structure/B2651480.png)